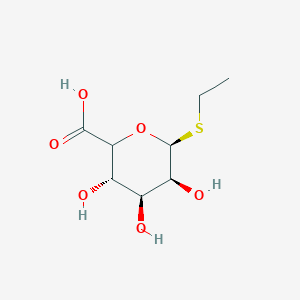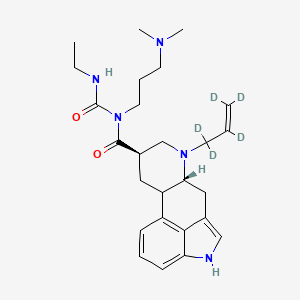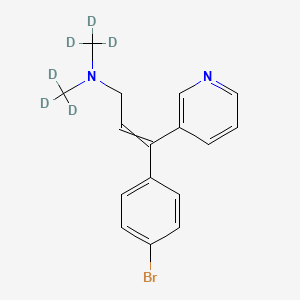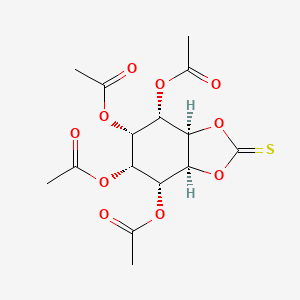
Ethyl 1-Thio-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-Thio-D-glucuronide is a chemical compound with the molecular formula C8H14O6S and a molecular weight of 238.26 g/mol . It is a metabolite of ethanol formed in the liver by the conjugation of ethanol with glucuronic acid. This compound is primarily used in research settings, particularly in the study of alcohol metabolism and as a biomarker for alcohol consumption.
Analyse Biochimique
Cellular Effects
Glucuronides, including Ethyl 1-Thio-D-glucuronide, are known to be involved in the detoxification of a wide range of endogenous and exogenous compounds .
Molecular Mechanism
Glucuronides are generally formed through the process of glucuronidation, where the glucuronic acid component of the glucuronide is derived from uridine diphosphate glucuronic acid (UDPGA), catalyzed by UGTs .
Metabolic Pathways
This compound is likely involved in the glucuronidation metabolic pathway, which is a major phase II metabolic pathway in the body .
Subcellular Localization
Glucuronidation, the process by which glucuronides are formed, generally occurs in the endoplasmic reticulum of cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 1-Thio-D-glucuronide can be synthesized through a multi-step reaction process. One common method involves the use of potassium ethylate in methanol, followed by treatment with acetic anhydride and pyridine . Another method involves the use of sodium methylate in methanol, followed by treatment with barium hydroxide in water .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound is typically produced in research laboratories using the synthetic routes mentioned above. The production process involves careful control of reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1-Thio-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Applications De Recherche Scientifique
Ethyl 1-Thio-D-glucuronide has several applications in scientific research:
Mécanisme D'action
Ethyl 1-Thio-D-glucuronide exerts its effects primarily through its role as a metabolite of ethanol. The compound is formed in the liver by the enzyme UDP-glucuronosyltransferase, which catalyzes the conjugation of ethanol with glucuronic acid . This process increases the water solubility of ethanol, facilitating its excretion from the body. The molecular targets involved in this pathway include the enzyme UDP-glucuronosyltransferase and the glucuronic acid substrate .
Comparaison Avec Des Composés Similaires
Ethyl Glucuronide: Another metabolite of ethanol, formed by the conjugation of ethanol with glucuronic acid.
Ethyl Sulfate: A metabolite formed by the conjugation of ethanol with sulfuric acid.
Comparison: Ethyl 1-Thio-D-glucuronide is unique in that it contains a sulfur atom, which distinguishes it from other ethanol metabolites like ethyl glucuronide and ethyl sulfate. This structural difference can influence its chemical reactivity and biological properties. For example, the presence of the sulfur atom may affect the compound’s solubility and its interactions with biological molecules .
Propriétés
IUPAC Name |
(3S,4S,5S,6S)-6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6S/c1-2-15-8-5(11)3(9)4(10)6(14-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5-,6?,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFLTPWYCFDKGU-YHRIYALFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@H]([C@H]([C@@H](C(O1)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676234 |
Source


|
| Record name | Ethyl (5xi)-1-thio-beta-D-lyxo-hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755710-39-5 |
Source


|
| Record name | Ethyl (5xi)-1-thio-beta-D-lyxo-hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3,4-trideuterio-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one](/img/structure/B1140535.png)

![(1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid](/img/structure/B1140538.png)
![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)



![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)

![(7S,11S,12S,13S,14R,15R,16R,17S,18S)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B1140550.png)

